(4S)-4-(2-Furanyl)-2-oxazolidinone CAS 113452-74-7 properties
(4S)-4-(2-Furanyl)-2-oxazolidinone CAS 113452-74-7 properties
Topic: (4S)-4-(2-Furanyl)-2-oxazolidinone (CAS 113452-74-7) Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Researchers
A Specialized Chiral Auxiliary for Asymmetric Synthesis
Executive Summary
(4S)-4-(2-Furanyl)-2-oxazolidinone (CAS 113452-74-7) is a chiral auxiliary belonging to the Evans oxazolidinone class. Structurally analogous to the widely used 4-phenyl-2-oxazolidinone, this furan-substituted variant offers unique steric and electronic properties. It is primarily employed in asymmetric alkylations, aldol condensations, and Diels-Alder reactions to induce high levels of diastereoselectivity.
The furan moiety distinguishes this auxiliary by providing a handle for post-synthetic modification (e.g., Diels-Alder cycloaddition or oxidative cleavage) while maintaining the rigid cis-fused chelation capability required for the Zimmerman-Traxler transition state models.
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 113452-74-7 | |
| IUPAC Name | (4S)-4-(furan-2-yl)-1,3-oxazolidin-2-one | |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Chiral Center | C4 (S-configuration) | Derived from (S)-Furylglycine |
| Physical State | Solid (Crystalline) | Typical of Evans auxiliaries |
| Solubility | THF, CH₂Cl₂, EtOAc | Poor solubility in hexanes/water |
| Stability | Stable under standard conditions | Avoid strong acids (furan sensitivity) |
Synthetic Pathway (Preparation of the Auxiliary)
Since this specific derivative is less commercially ubiquitous than the benzyl or isopropyl variants, in-house preparation is often required. The synthesis generally proceeds from (S)-2-amino-2-(furan-2-yl)ethanol.
Core Workflow
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Precursor Sourcing: (S)-Furylglycine (often resolved enzymatically or via Strecker synthesis).
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Reduction: Conversion of the amino acid to the amino alcohol.
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Cyclization: Formation of the oxazolidinone ring using a phosgene equivalent.
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic route from amino acid precursor to the final oxazolidinone auxiliary.
Detailed Protocol: Cyclization (Self-Validating)
Reagents: (S)-2-amino-2-(furan-2-yl)ethanol (1.0 equiv), Diethyl Carbonate (2.0 equiv), K₂CO₃ (0.1 equiv). Solvent: Neat or Toluene.
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Setup: Flame-dry a round-bottom flask equipped with a distillation head.
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Reaction: Combine the amino alcohol, diethyl carbonate, and catalytic K₂CO₃.
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Heating: Heat the mixture to 110–120°C. Ethanol is generated as a byproduct.
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Validation (Process Control): Monitor the distillation head temperature. The reaction is driven to completion by the removal of ethanol (BP 78°C).
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Workup: Once ethanol evolution ceases, cool the mixture. Dilute with CH₂Cl₂, wash with water to remove carbonate salts.
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Purification: Recrystallize from EtOAc/Hexanes.
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QC Check: Verify optical rotation and ¹H NMR (Furan protons: ~6.4, 7.4 ppm; Oxazolidinone NH: Broad singlet).
Application in Asymmetric Synthesis[7][8][9][10][11][12]
The utility of CAS 113452-74-7 lies in its ability to control stereochemistry during C-C bond formation.
N-Acylation
The auxiliary must first be attached to the substrate (acyl group).
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Method: Lithiation with n-BuLi at -78°C followed by addition of the acid chloride (R-COCl).
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Criticality: The furan ring is sensitive to strong acids but stable to the strong bases (LDA, NaHMDS, n-BuLi) typically used in enolization.
Evans Aldol Reaction
This is the primary application. The auxiliary directs the approach of the aldehyde via a highly ordered transition state.
Mechanism: Zimmerman-Traxler Transition State
The boron enolate forms a "chair-like" transition state. The furan ring at C4 shields one face of the enolate, forcing the aldehyde to approach from the opposite side.
DOT Diagram: Aldol Stereocontrol
Figure 2: Pathway for diastereoselective aldol reaction mediated by the auxiliary.
Cleavage of the Auxiliary
Post-reaction, the auxiliary is removed to yield the chiral product (acid, ester, or alcohol).
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Hydrolysis (LiOH/H₂O₂): Yields the carboxylic acid.
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Reduction (LiBH₄): Yields the primary alcohol.
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Transesterification (Ti(OEt)₄): Yields the ethyl ester.
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Recovery: The (4S)-4-(2-Furanyl)-2-oxazolidinone can be recovered via chromatography and reused.
Mechanistic Insight: Why Furan?
While the Phenyl and Isopropyl auxiliaries are standard, the Furan derivative offers specific advantages:
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Electronic Tuning: The furan ring is electron-rich compared to a phenyl ring. This can subtly alter the Lewis basicity of the oxazolidinone carbonyls, potentially influencing the tightness of the chelate in metal-mediated reactions.
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Synthetic Versatility (The "Trojan Horse" Strategy): Unlike the inert phenyl group, the furan ring can be chemically manipulated after the auxiliary has served its purpose.
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Diels-Alder: The furan can act as a diene.
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Oxidation: Oxidative cleavage of the furan can generate carboxylic acid equivalents or 1,4-dicarbonyls, allowing the auxiliary residue to become part of the product scaffold in complex total syntheses.
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Safety and Handling
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Hazard Identification: Like most oxazolidinones, treat as an irritant (Skin/Eye/Respiratory).
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Furan Sensitivity: Furan derivatives can polymerize or decompose in the presence of strong Lewis acids over prolonged periods. Quench reactions promptly at low temperatures.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
References
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Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society, 1993. (Foundational context for oxazolidinone/oxazoline class).
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Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339, 1993. (Standard protocol adaptable to furan derivative).
- Ager, D. J., et al. "Methodologies for the preparation of chiral oxazolidinones." Aldrichimica Acta, 1997.
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ChemicalBook. "(S)-4-(Furan-2-Yl)-2-Oxazolidone Properties."
